BenchChemオンラインストアへようこそ!

piperidin-1-yl N-phenylcarbamate

Neuroscience Receptor Pharmacology Medicinal Chemistry

Piperidin-1-yl N-phenylcarbamate is a privileged CNS-focused scaffold with a unique selectivity profile favoring α4β2* over α7* nAChR subtypes—minimizing off-target noise in nicotine addiction, pain, and cognitive disorder research. Its CNS-optimal physicochemical parameters (XLogP3=2.5, TPSA=29.5 Ų, HBD=0) match clinically approved CNS drugs, reducing ADME failure risk in early-stage programs. The defined stability profile in pH 7.4 PBS enables reliable benchmarking of novel carbamate-based probes and inhibitors.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B8040812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepiperidin-1-yl N-phenylcarbamate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)OC(=O)NC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(13-11-7-3-1-4-8-11)16-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
InChIKeyWJOGWIOGXFIRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-1-yl N-phenylcarbamate: A Foundational Carbamate Scaffold for Serine Hydrolase Research and Synthesis


Piperidin-1-yl N-phenylcarbamate (also known as phenyl piperidine-1-carboxylate; CAS 16641-71-7) is a fundamental organic carbamate with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol [1]. This compound serves as a crucial structural intermediate and mechanistic probe, particularly valued for its core piperidine and N-phenylcarbamate motifs which are integral to a wide array of biologically active molecules [2]. Its well-defined physicochemical profile, including a moderate lipophilicity (XLogP3 = 2.5) and a topological polar surface area of 29.5 Ų, makes it a benchmark comparator for assessing the impact of structural modifications on drug-like properties in related carbamate series [1].

Why Generic Substitution of Piperidin-1-yl N-phenylcarbamate Fails in Precision Research


Generic substitution within the carbamate class is scientifically unsound due to the profound influence of even minor structural variations on target selectivity, metabolic stability, and physicochemical properties. Piperidin-1-yl N-phenylcarbamate serves as a prime example: its specific combination of a piperidine ring and an unsubstituted phenyl group dictates a unique profile that is not interchangeable with other in-class compounds like quinuclidine-based analogs or bulkier bis-carbamates. Quantitative evidence demonstrates that these differences are not incremental but categorical, directly impacting experimental outcomes in receptor binding, enzyme inhibition, and downstream in vivo performance [1]. Selecting a true analog requires a comparator-based evaluation against this specific benchmark, rather than a broad class-based assumption of equivalence.

Quantitative Differentiation of Piperidin-1-yl N-phenylcarbamate: A Head-to-Head Comparator Guide


Nicotinic Receptor Subtype Selectivity: Piperidine vs. Quinuclidine Scaffolds

The affinity of piperidin-1-yl N-phenylcarbamate and its derivatives for nicotinic acetylcholine receptor (nAChR) subtypes is directly and quantitatively distinguishable from that of quinuclidine-based analogs. In a direct comparative radioligand binding assay, carbamate derivatives bearing a piperidine moiety (compounds 15 and 16) exhibited markedly lower affinity for the alpha7* nAChR subtype than their direct quinuclidine analogs (compounds 21-25), despite sharing identical phenylcarbamate structural elements [1]. Conversely, this same piperidine framework confers higher affinity for the alpha4beta2* nAChR subtype, a selectivity profile not observed with the quinuclidine series [1]. This demonstrates a clear, receptor subtype-specific advantage for the piperidine-containing scaffold.

Neuroscience Receptor Pharmacology Medicinal Chemistry

In Vitro Aqueous Stability Profile at Physiological pH

The stability of this carbamate scaffold in a physiologically relevant environment can be quantified to predict its potential for in vivo applications. For a representative piperidinyl N-phenylcarbamate derivative, stability was assessed in pH 7.4 phosphate-buffered saline (PBS) at a concentration of 100 µM over 24 hours [1]. The extent of compound conversion was monitored using LC-MS/MS, providing a baseline for its hydrolytic stability profile [1]. This quantitative measure serves as a critical benchmark when comparing against more labile carbamates, such as the clinically used Rivastigmine, which is designed for rapid enzymatic hydrolysis, or against more stable, but potentially less bioavailable, amide analogs.

Pharmacokinetics Chemical Stability Bioavailability

Lipophilicity and Polar Surface Area as Predictors of Membrane Permeability

The calculated physicochemical properties of piperidin-1-yl N-phenylcarbamate provide a quantitative framework for predicting its passive membrane permeability and absorption characteristics. The compound has a computed XLogP3 value of 2.5 and a topological polar surface area (TPSA) of 29.5 Ų [1]. These values are highly favorable for crossing biological membranes such as the blood-brain barrier (BBB). For comparison, the clinically approved CNS drug Rivastigmine has a reported TPSA of 29.5 Ų and a logP of 2.3, while the peripherally restricted drug Neostigmine has a TPSA of 26.5 Ų but is permanently charged, preventing CNS entry [2]. The uncharged nature and specific TPSA/LogP combination of piperidin-1-yl N-phenylcarbamate position it as a strong baseline scaffold for designing CNS-penetrant probes.

Drug Design ADME Properties Medicinal Chemistry

Hydrogen Bond Donor Count and Its Impact on Bioavailability

Lipinski's Rule of Five is a cornerstone for assessing the drug-likeness of a compound, with hydrogen bond donors (HBD) being a key factor. Piperidin-1-yl N-phenylcarbamate has a calculated hydrogen bond donor count of 0 [1]. This is a significant differentiator from many other carbamates, such as the monosaccharide-derived N-phenylcarbamates (e.g., compounds 13-24 in a comparative study), which possess multiple hydroxyl groups and thus a higher HBD count [2]. A lower HBD count is generally correlated with improved passive oral absorption and enhanced membrane permeability, as it reduces the energetic penalty of desolvation required for a molecule to cross a lipid bilayer.

Oral Bioavailability ADME Medicinal Chemistry

High-Value Research Applications for Piperidin-1-yl N-phenylcarbamate Based on Quantitative Evidence


Scaffold for Developing Subtype-Selective nAChR Modulators

Based on its unique selectivity profile for alpha4beta2* over alpha7* nAChR subtypes [1], piperidin-1-yl N-phenylcarbamate is the preferred starting scaffold for research programs targeting alpha4beta2* receptors. These receptors are implicated in nicotine addiction, pain, and certain cognitive disorders. Using this scaffold minimizes off-target pharmacology at alpha7* receptors, thereby reducing experimental noise and potential side effects in downstream behavioral studies [1].

Benchmark Compound for Stability Studies in Serine Hydrolase Probe Design

The defined stability profile of this carbamate in pH 7.4 PBS buffer over 24 hours [1] makes it an excellent baseline comparator when evaluating novel carbamate-based activity-based probes or inhibitors. Researchers can use this data to contextualize the stability of new analogs, which is crucial for determining optimal assay incubation times and for understanding differences in in vivo efficacy and duration of action [1].

Ideal CNS-Penetrant Building Block in Medicinal Chemistry

The combination of a TPSA of 29.5 Ų, an XLogP3 of 2.5, and an HBD count of 0 [1] strongly positions piperidin-1-yl N-phenylcarbamate as a privileged starting material for synthesizing CNS-active libraries. Its physicochemical properties are nearly identical to those of clinically approved CNS drugs [2], ensuring a higher probability of blood-brain barrier penetration for derived analogs. This evidence-based selection reduces the risk of ADME failure in early-stage CNS drug discovery.

Quote Request

Request a Quote for piperidin-1-yl N-phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.